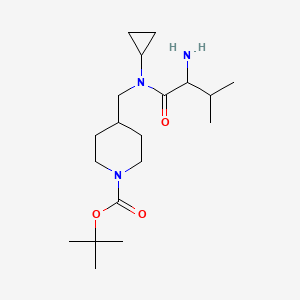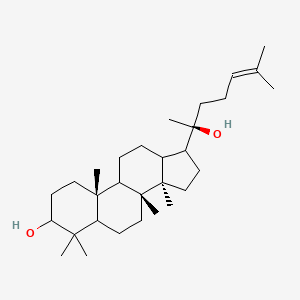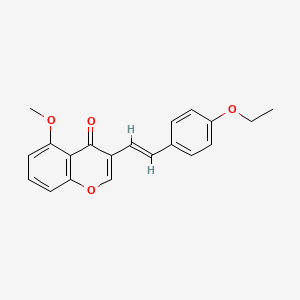
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a cyclopropyl group, and a tert-butyl ester. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Amidation Reaction: The amide bond is formed by reacting the piperidine derivative with an appropriate amine, such as 2-amino-N-cyclopropyl-3-methylbutanamide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- ®-tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2-amino-N-cyclopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopropyl group
属性
分子式 |
C19H35N3O3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)22(15-6-7-15)12-14-8-10-21(11-9-14)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 |
InChI 键 |
AIJWMIUSKZYWCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)

![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)

![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)

![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
